Cas no 1570-45-2 (ethyl pyridine-4-carboxylate)

ethyl pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl isonicotinate
- Ethyl pyridine-4-carboxylate
- Isonicotinic acid ethyl ester
- 4-Picolinic acid ethyl ester
- 4-Pyridinecarboxylic
- 4-Pyridinecarboxylic Acid Ethyl Ester
- Ethyl 4-Pyridinecarboxylate
- FT-0625784
- CS-W020597
- AKOS001058465
- DTXSID6061789
- F0001-0560
- MFCD00006428
- EC 216-379-2
- NSC6854
- Isonicotinic acid, ethyl ester
- SY001919
- Ethylisonicotinate
- AI3-22194
- A19456
- ONG7XTI4BL
- .gamma.-Pyridinecarboxylic acid ethyl ester
- BRN 0122942
- 4-ETHOXYCARBONYLPYRIDINE
- BAA57045
- D70811
- UNII-ONG7XTI4BL
- NSC 6854
- WLN: T6NJ DVO2
- I0137
- AM20050839
- EINECS 216-379-2
- gamma-Pyridinecarboxylic acid ethyl ester
- AC-22479
- CHEMBL2251613
- Ethyl isonicotinicate
- 1570-45-2
- AS-17585
- 4-Pyridinecarboxylic acid, ethyl ester
- 4-Carboethoxypyridine
- NS00004261
- EN300-176600
- 5-22-02-00190 (Beilstein Handbook Reference)
- Ethyl isonicotinate, purum, >=99.0% (GC)
- Z53833081
- SCHEMBL24935
- J-400966
- NSC-6854
- Ethyl isonicotinate, 98%
- HMS1754D18
- 4-Carbethoxypyridine
- Ethyl isonicotinate,99%
- STL163966
- pyridine, 4-ethoxycarbonyl-
- BBL013187
- DTXCID4035043
- DB-012900
- 216-379-2
- ethyl pyridine-4-carboxylate
-
- MDL: MFCD00006428
- Inchi: 1S/C8H9NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3
- InChI Key: MCRPKBUFXAKDKI-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CC=NC=C1
- BRN: 122942
Computed Properties
- Exact Mass: 151.06300
- Monoisotopic Mass: 151.063329
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 39.2
Experimental Properties
- Color/Form: Grayish yellow liquid.
- Density: 1.009 g/mL at 25 °C(lit.)
- Melting Point: 23°C
- Boiling Point: 92 °C/8 mmHg(lit.)
- Flash Point: Fahrenheit: 190.4 ° f
Celsius: 88 ° c - Refractive Index: n20/D 1.501(lit.)
- Solubility: H2O: soluble
- Water Partition Coefficient: Insoluble
- PSA: 39.19000
- LogP: 1.25830
- Merck: 14,5187
- Solubility: Soluble in water.
ethyl pyridine-4-carboxylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:NS1450000
-
Hazardous Material Identification:
- TSCA:Yes
- Safety Term:S26;S36
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
ethyl pyridine-4-carboxylate Customs Data
- HS CODE:29333999
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl pyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P991795-100g |
4-Pyridinecarboxylic Acid Ethyl Ester |
1570-45-2 | 100g |
$ 431.00 | 2023-09-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17180-5G |
ethyl pyridine-4-carboxylate |
1570-45-2 | 95% | 5g |
¥ 910.00 | 2023-04-04 | |
Life Chemicals | F0001-0560-1g |
Ethyl isonicotinate |
1570-45-2 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
Enamine | EN300-176600-0.25g |
ethyl pyridine-4-carboxylate |
1570-45-2 | 95% | 0.25g |
$19.0 | 2023-09-20 | |
TRC | P991795-1g |
4-Pyridinecarboxylic Acid Ethyl Ester |
1570-45-2 | 1g |
$ 127.00 | 2023-09-06 | ||
Life Chemicals | F0001-0560-10g |
Ethyl isonicotinate |
1570-45-2 | 95%+ | 10g |
$84.0 | 2023-11-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0137-100ML |
Ethyl Isonicotinate |
1570-45-2 | >98.0%(GC)(T) | 100ml |
¥345.00 | 2024-04-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E123188-25g |
ethyl pyridine-4-carboxylate |
1570-45-2 | >98.0%(GC) | 25g |
¥30.90 | 2023-09-03 | |
Apollo Scientific | OR1918-50g |
Ethyl isonicotinate |
1570-45-2 | 50g |
£22.00 | 2023-08-31 | ||
Cooke Chemical | A3999712-25G |
Ethyl Isonicotinate |
1570-45-2 | >98.0%(GC) | 25g |
RMB 44.00 | 2025-02-20 |
ethyl pyridine-4-carboxylate Related Literature
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Toshiro Takao,Takashi Kawashima,Ryo Nagae,Hideyuki Kanda,Wataru Watanabe Faraday Discuss. 2019 220 249
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2. Aza-steroids. Part III. Approaches to 9-aza-steroidsW. R. Schleigh,F. D. Popp J. Chem. Soc. C 1966 760
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Jia Cao,Guoao Li,Guoqiang Wang,Liuzhou Gao,Shuhua Li Org. Biomol. Chem. 2022 20 2857
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4. Instances of non-electrolyte solvation leading to less pronounced rate enhancements of ester hydrolyses in dipolar aprotic solvents: the possibility of hydrolysis via conjugate base formation in the case of ethyl indole-2-carboxylate and methyl 4-pyridylacetateG. Venkoba Rao,M. Balakrishnan,N. Venkatasubramanian,P. V. Subramanian,V. Subramanian J. Chem. Soc. Perkin Trans. 2 1978 8
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5. 464. The preparation of some substituted pyridine 1-oxidesA. R. Katritzky J. Chem. Soc. 1956 2404
Additional information on ethyl pyridine-4-carboxylate
Ethyl Pyridine-4-Carboxylate: A Comprehensive Overview
Ethyl pyridine-4-carboxylate, also known by its CAS number 1570-45-2, is a versatile organic compound with significant applications in various fields. This compound is a derivative of pyridine, a six-membered aromatic heterocyclic compound with one nitrogen atom. The carboxylic acid group at the 4-position of the pyridine ring is esterified with ethanol, giving rise to its name. Ethyl pyridine-4-carboxylate has been extensively studied for its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science.
The structure of ethyl pyridine-4-carboxylate consists of a pyridine ring with an ethoxycarbonyl group (-COOEt) attached at the para position. This substitution pattern imparts specific electronic and steric properties to the molecule. The aromaticity of the pyridine ring contributes to its stability and reactivity in various chemical reactions. The ester group, on the other hand, enhances solubility in organic solvents and facilitates further functionalization. Recent studies have explored the role of ethyl pyridine-4-carboxylate as a precursor in the synthesis of more complex molecules, such as biologically active compounds and advanced materials.
Ethyl pyridine-4-carboxylate exhibits interesting physical properties that make it suitable for diverse applications. Its melting point is relatively low, indicating its ability to exist in the solid state under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane and diethyl ether. This dual solubility property is advantageous in processes such as chromatography and crystallization. Additionally, ethyl pyridine-4-carboxylate demonstrates good thermal stability, allowing it to be used in high-temperature reactions without decomposition.
The synthesis of ethyl pyridine-4-carboxylate typically involves the esterification of pyridine-4-carboxylic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or using more advanced catalysts like solid acid resins for better efficiency and product purity. Recent advancements in catalytic systems have enabled greener and more sustainable methods for producing ethyl pyridine-4-carboxylate, aligning with current trends toward environmentally friendly chemical manufacturing.
Ethyl pyridine-4-carboxylate finds applications in several industries due to its unique properties. In the pharmaceutical sector, it serves as an intermediate in the synthesis of various drugs, including antibiotics and anti-inflammatory agents. Its ability to form stable complexes with metal ions has also made it valuable in drug delivery systems and diagnostic agents. In agriculture, ethyl pyridine-4-carboxylate has been explored as a component in pesticides and herbicides due to its ability to interact with biological systems at molecular levels.
Recent research has highlighted the potential of ethyl pyridine-4-carboxylate as a building block for advanced materials. For instance, studies have demonstrated its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing technologies. The ester group's reactivity allows for easy functionalization of these materials with additional functionalities, enhancing their performance in specific applications.
Moreover, ethyl pyridine-4-carboxylate has shown promise in biotechnology applications. Its ability to form self-assembled monolayers on various surfaces makes it a candidate for biosensor development. Recent experiments have utilized this property to create sensors capable of detecting specific analytes with high sensitivity and selectivity.
In conclusion, ethyl pyridine-4-carboxylate (CAS No: 1570-45-2) is a multifaceted compound with a wide range of applications across different industries. Its unique chemical structure and properties make it an invaluable tool in pharmaceuticals, agrochemicals, materials science, and biotechnology. As research continues to uncover new uses for this compound, its role in advancing technological innovations is expected to grow significantly.
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